molecular formula C18H15BrN6O2S B12168948 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12168948
M. Wt: 459.3 g/mol
InChI Key: HVELIKLPGBHSIN-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methoxymethyl-substituted thiadiazole ring, a pyrrole ring, and a pyrazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual building blocks, followed by their sequential coupling to form the final product.

    Synthesis of 4-bromophenyl derivative: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of methoxymethyl-substituted thiadiazole: The thiadiazole ring can be synthesized via cyclization of appropriate thiosemicarbazide derivatives with methoxymethyl-substituted aldehydes or ketones under acidic or basic conditions.

    Synthesis of pyrrole ring: The pyrrole ring can be constructed using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling reactions: The final coupling of the synthesized intermediates can be achieved through various methods, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, forming cyclic derivatives.

Scientific Research Applications

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The presence of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.

    1-(4-methylphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s overall properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H15BrN6O2S

Molecular Weight

459.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15BrN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26)

InChI Key

HVELIKLPGBHSIN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N4C=CC=C4

Origin of Product

United States

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